2-[5-(Difluoromethyl)-1-methylpyrazol-4-yl]acetic acid
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Overview
Description
2-[5-(Difluoromethyl)-1-methylpyrazol-4-yl]acetic acid is a chemical compound characterized by the presence of a pyrazole ring substituted with a difluoromethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Difluoromethyl)-1-methylpyrazol-4-yl]acetic acid typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds in the presence of acetic acid or trifluoroacetic acid . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based methods to transfer the difluoromethyl group to the pyrazole ring . These methods are optimized for high efficiency and scalability, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[5-(Difluoromethyl)-1-methylpyrazol-4-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The difluoromethyl and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or organometallic compounds .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of pyrazole derivatives with different functional groups .
Scientific Research Applications
2-[5-(Difluoromethyl)-1-methylpyrazol-4-yl]acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[5-(Difluoromethyl)-1-methylpyrazol-4-yl]acetic acid involves its interaction with molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound’s binding affinity and metabolic stability, making it effective in modulating biological pathways . The pyrazole ring structure allows for specific interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound also contains a difluoromethyl group and a pyrazole ring, but with different functional groups attached.
Difluoromethyl phenyl sulfide: Another compound with a difluoromethyl group, but with a different core structure.
Uniqueness
2-[5-(Difluoromethyl)-1-methylpyrazol-4-yl]acetic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both difluoromethyl and methyl groups enhances its reactivity and stability, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-[5-(difluoromethyl)-1-methylpyrazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2/c1-11-6(7(8)9)4(3-10-11)2-5(12)13/h3,7H,2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRKJGWANFYGMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)CC(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138085-21-7 |
Source
|
Record name | 2-[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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